![molecular formula C10H14N2S B2795896 [3-(Propan-2-yl)phenyl]thiourea CAS No. 930396-11-5](/img/structure/B2795896.png)
[3-(Propan-2-yl)phenyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(Propan-2-yl)phenyl]thiourea: is an organic compound with the molecular formula C10H14N2S and a molecular weight of 194.3 g/mol . It is primarily used in proteomics research and is known for its solid physical state, with a melting point of approximately 94.71°C and a boiling point of around 293.7°C at 760 mmHg . This compound is not intended for diagnostic or therapeutic use but is valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)phenyl]thiourea typically involves the reaction of 3-(Propan-2-yl)aniline with thiocyanate under specific conditions. The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C . The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality .
化学反应分析
Types of Reactions: [3-(Propan-2-yl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiourea derivatives.
科学研究应用
Chemistry: In chemistry, [3-(Propan-2-yl)phenyl]thiourea is used as a building block for synthesizing more complex molecules. It serves as a precursor in the synthesis of heterocyclic compounds and other thiourea derivatives .
Biology: In biological research, this compound is utilized to study protein-ligand interactions and enzyme inhibition. It is particularly valuable in proteomics for identifying and characterizing protein functions .
Medicine: Although not intended for therapeutic use, this compound is employed in medicinal chemistry research to develop potential drug candidates. It helps in understanding the structure-activity relationships of thiourea-based compounds .
Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings. It also finds applications in the production of agrochemicals and dyes .
作用机制
The mechanism of action of [3-(Propan-2-yl)phenyl]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. This compound can also interact with proteins, affecting their structure and function .
相似化合物的比较
[3-(Propan-2-yl)phenyl]urea: Similar structure but with an oxygen atom instead of sulfur.
[3-(Propan-2-yl)phenyl]isothiocyanate: Contains an isothiocyanate group instead of thiourea.
[3-(Propan-2-yl)phenyl]amine: Lacks the thiourea group, only an amine.
Uniqueness: [3-(Propan-2-yl)phenyl]thiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity. This group allows for specific interactions with molecular targets, making it valuable in various research applications .
属性
IUPAC Name |
(3-propan-2-ylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-7(2)8-4-3-5-9(6-8)12-10(11)13/h3-7H,1-2H3,(H3,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMVACTTSWWMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)
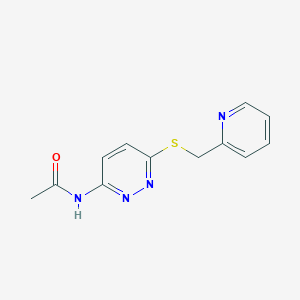
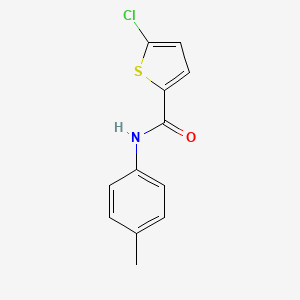
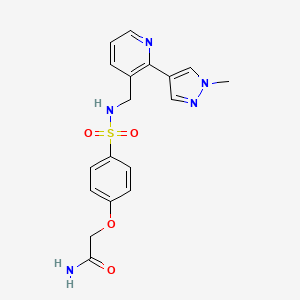
![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)
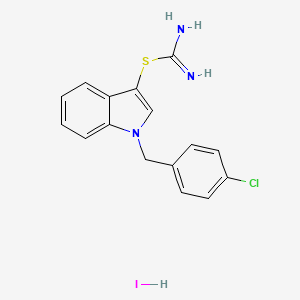
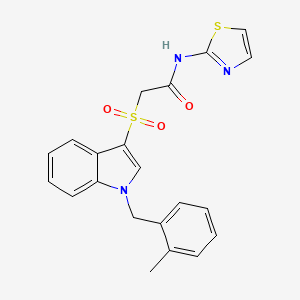
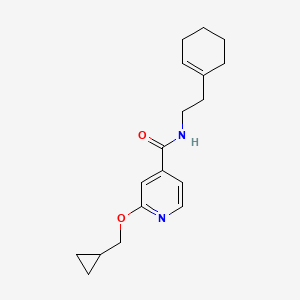
![Methyl (E)-4-[(3aR,6aR)-3a-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-4-oxobut-2-enoate](/img/structure/B2795826.png)
![3,9-dimethyl-7-propyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2795827.png)

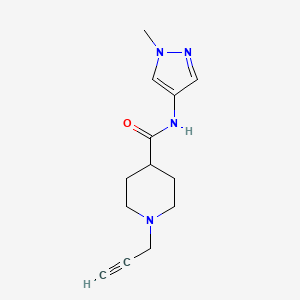
![1-[(Tert-butoxy)carbonyl]-3-methoxypyrrolidine-3-carboxylic acid](/img/structure/B2795833.png)
![1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2795835.png)
